2-(6-methylpyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group and a sulfanyl group, which is further connected to a butanamide moiety bearing a trimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)butanamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 6-methylpyrimidine-4-thiol, is synthesized through the reaction of 6-methylpyrimidine with thiourea under acidic conditions.
Attachment of the Butanamide Moiety: The pyrimidine intermediate is then reacted with 2,4,6-trimethylphenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-methylpyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively bind to cyclopropane mycolic acid synthase 1, an enzyme essential for the construction of the tuberculosis bacteria cell wall . This binding inhibits the enzyme’s activity, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds share a similar pyrimidine-sulfanyl core but differ in the acetamide moiety.
N-(3-sulfanylmethyl-4H-1,2,4-triazol-4-yl)-2-sulfanylacetamide: Contains a triazole ring instead of a pyrimidine ring.
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: Features a triazole ring and a different substituent pattern.
Uniqueness
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)butanamide is unique due to its specific combination of a pyrimidine ring, a sulfanyl group, and a butanamide moiety with a trimethylphenyl group
Properties
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-6-15(23-16-9-14(5)19-10-20-16)18(22)21-17-12(3)7-11(2)8-13(17)4/h7-10,15H,6H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTLPLUWOLHIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)SC2=NC=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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